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molecular formula C14H15NO B8583662 5-Benzyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine

5-Benzyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine

Cat. No. B8583662
M. Wt: 213.27 g/mol
InChI Key: MRHRDZQVWVKPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06498251B1

Procedure details

2-(Benzyl-(3-furylmethyl)amino)ethanol (6.5 g, 28 mmol), triethylamine (5.9 ml, 42 mmol), 4-dimethylaminopyridine (250 mg, 2.1 mmol) and tosyl chloride (6.4 g, 34 mmol) were stirred at room temperature for 17 hours in dichloromethane (260 ml). The reaction solution was mixed with dichloromethane, washed with water and saturated brine and then dried with anhydrous magnesium sulfate. The solvent was removed by evaporation from the organic layer under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 5.4 g of crude 1-chloro-2-(benzyl-(3-furylmethyl)amino)ethane. The crude 1-chloro-2-(benzyl-(3-furylmethyl)amino)ethane (1.8 g) was dissolved in anhydrous tetrahydrofuran (35 ml) and cooled to 0° C. In an atmosphere of argon, n-butyl lithium hexane solution (14 mmol) was added thereto to carry out 2 hours of the reaction at room temperature. The reaction solution was mixed with 1 N sodium hydroxide aqueous solution, the reaction product was extracted with dichloromethane, and then the organic layer was washed with saturated brine and dried with anhydrous magnesium sulfate. The solvent was removed by evaporation from the organic layer under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 1.1 g (5.1 mmol, 73% in yield) of the title compound.
Name
1-chloro-2-(benzyl-(3-furylmethyl)amino)ethane
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
n-butyl lithium hexane
Quantity
14 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][N:4]([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:5][C:6]1[CH:10]=[CH:9][O:8][CH:7]=1.CCCCCC.C([Li])CCC.[OH-].[Na+]>O1CCCC1>[CH2:11]([N:4]1[CH2:3][CH2:2][C:7]2[O:8][CH:9]=[CH:10][C:6]=2[CH2:5]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2,3.4|

Inputs

Step One
Name
1-chloro-2-(benzyl-(3-furylmethyl)amino)ethane
Quantity
1.8 g
Type
reactant
Smiles
ClCCN(CC1=COC=C1)CC1=CC=CC=C1
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
n-butyl lithium hexane
Quantity
14 mmol
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to carry out 2 hours of the reaction at room temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted with dichloromethane
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation from the organic layer under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the thus obtained material was separated
CUSTOM
Type
CUSTOM
Details
purified by a silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2=C(CC1)OC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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